Acid red 26(2-)

Descripción general

Descripción

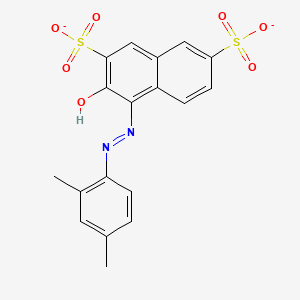

4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate is an organosulfonate oxoanion resulting from the removal of a proton from both of the sulfo groups of 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid. It is a conjugate base of a 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid.

Aplicaciones Científicas De Investigación

Photocatalytic Degradation

Recent studies have explored the photocatalytic degradation of Acid Red 26 using graphitic carbon nitride (g-C₃N₄) under UV-A light. This method has demonstrated high removal rates of the dye from both synthetic and municipal wastewater. The degradation mechanisms involve oxidation, dealkylation, and cleavage of methoxy groups. The effectiveness of this process was confirmed through liquid chromatography-mass spectrometry (LC-MS) analysis, highlighting the formation of non-toxic intermediate products during degradation .

| Matrix Type | Degradation Rate (%) | Time (minutes) |

|---|---|---|

| Pure Water | 86.0 | 60 |

| Treated Wastewater | 68.0 | 180 |

This study emphasizes the potential of g-C₃N₄ as a photocatalyst for environmental remediation of azo dyes like Acid Red 26 without generating harmful by-products .

Toxicological Studies

Toxicity assessments have indicated that Acid Red 26 exhibits significant organ-specific toxicity in aquatic models, particularly zebrafish. The compound has been shown to induce developmental abnormalities and oxidative stress at concentrations exceeding 2500 µg/ml. Notably, cardiovascular toxicity was observed at these levels, with specific gene expression alterations linked to its toxic effects .

| Toxicity Parameter | Observed Effect |

|---|---|

| LC50 (zebrafish) | 2500 - 2800 µg/ml |

| Developmental Abnormalities | Delayed yolk sac absorption |

| Cardiovascular Toxicity | Significant up-regulation of NKX2.5 |

These findings underscore the importance of assessing the ecological risks associated with the use of Acid Red 26 in industrial applications .

Environmental Implications

The presence of Acid Red 26 in wastewater poses significant environmental challenges due to its persistence and potential toxicity to aquatic life. The photocatalytic methods developed for its degradation not only aim to reduce the dye concentration but also mitigate its toxic effects on ecosystems. Studies have shown that while Acid Red 26 can be effectively degraded under controlled conditions, its complex interactions within actual wastewater matrices require further investigation to optimize removal processes .

Propiedades

IUPAC Name |

4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O7S2/c1-10-3-6-15(11(2)7-10)19-20-17-14-5-4-13(28(22,23)24)8-12(14)9-16(18(17)21)29(25,26)27/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27)/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYARFHFWYKNLF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O7S2-2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.